molecular formula C15H20N4O2 B5003133 ethyl 4-(1H-indazol-5-ylamino)piperidine-1-carboxylate

ethyl 4-(1H-indazol-5-ylamino)piperidine-1-carboxylate

Cat. No.: B5003133
M. Wt: 288.34 g/mol
InChI Key: OPYLIJPKKDWSBM-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-indazol-5-ylamino)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1H-indazol-5-ylamino)piperidine-1-carboxylate typically involves the following steps:

    Formation of Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Attachment of Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions. The piperidine derivative can be reacted with the indazole core under suitable conditions to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1H-indazol-5-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole or piperidine derivatives.

Scientific Research Applications

Ethyl 4-(1H-indazol-5-ylamino)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(1H-indazol-5-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The indazole core can bind to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the indazole core and the piperidine moiety, which imparts distinct biological activities and chemical reactivity. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

IUPAC Name

ethyl 4-(1H-indazol-5-ylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-2-21-15(20)19-7-5-12(6-8-19)17-13-3-4-14-11(9-13)10-16-18-14/h3-4,9-10,12,17H,2,5-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYLIJPKKDWSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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